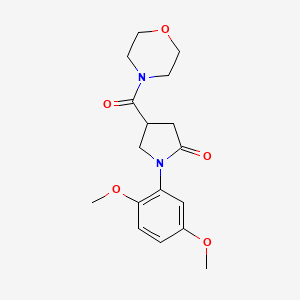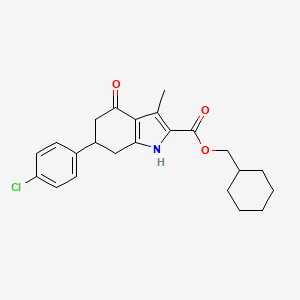![molecular formula C18H19FN6O2 B4712728 N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4712728.png)
N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a potent inhibitor of protein kinase B (PKB), which plays a crucial role in regulating various cellular processes, including cell survival, proliferation, and metabolism.
Mécanisme D'action
N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea exerts its pharmacological effects by inhibiting the activity of this compound, also known as Akt. This compound is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of this compound activity leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and inhibiting the activation of the PI3K/Akt/mTOR signaling pathway. Moreover, it has been found to enhance the sensitivity of cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea is its potent inhibitory activity against this compound, which makes it a promising candidate for cancer therapy. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its clinical application. Moreover, its potential toxicity and off-target effects need to be thoroughly investigated before its clinical use.
Orientations Futures
Future research on N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea should focus on improving its solubility and pharmacokinetic properties to enhance its clinical efficacy. Moreover, its potential applications in other diseases, such as diabetes and cardiovascular diseases, should be explored. The development of more potent and selective this compound inhibitors could also lead to the discovery of novel therapeutic agents for cancer and other diseases.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells, by targeting the PI3K/Akt/mTOR signaling pathway. Moreover, it has been found to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and paclitaxel, in cancer treatment.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(4-methylpiperazin-1-yl)-2,1,3-benzoxadiazol-7-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-24-8-10-25(11-9-24)15-7-6-14(16-17(15)23-27-22-16)21-18(26)20-13-5-3-2-4-12(13)19/h2-7H,8-11H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRHELOFINALNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C3=NON=C23)NC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4712649.png)
![2-[4-chloro-2-methyl-5-({[4-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B4712653.png)
![5-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzylidene}-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4712660.png)
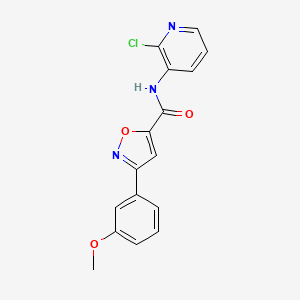
![1-(3-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4712689.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3,5-dimethoxybenzamide](/img/structure/B4712692.png)
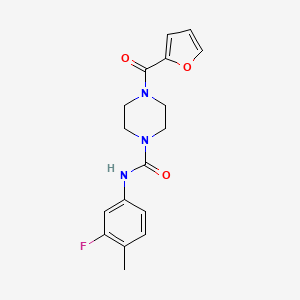

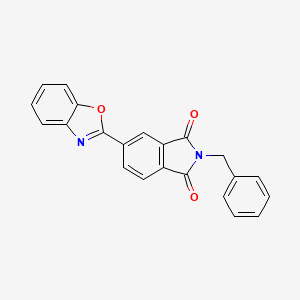

![5-bromo-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4712746.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4712747.png)
